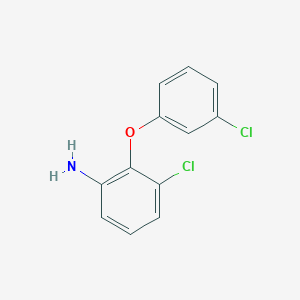

3-氯-2-(3-氯苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2-(3-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is used for proteomics research .

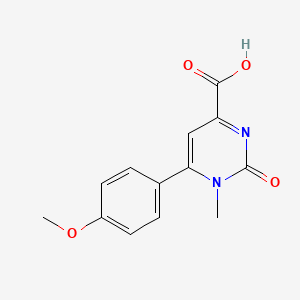

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(3-chlorophenoxy)aniline consists of a central aniline group (a benzene ring with an attached amino group), with a chlorophenoxy group and a chlorine atom attached to the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-(3-chlorophenoxy)aniline include a molecular weight of 254.11 and a molecular formula of C12H9Cl2NO .

科学研究应用

以下是关于“3-氯-2-(3-氯苯氧基)苯胺”的科学研究应用的全面分析:

抗疟疾药物研究

该化合物已显示出作为抗疟疾药物候选者的良好效果。 它对敏感和耐药的人类和小鼠疟疾寄生虫均具有化学抑制活性,表明其作为抗疟疾治疗的宝贵补充的潜力 .

未来方向

Future directions for the study of 3-Chloro-2-(3-chlorophenoxy)aniline could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail, and safety and hazard information could be more thoroughly investigated. Preclinical and clinical studies on ATSA are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .

作用机制

Target of Action

The primary target of the compound 3-Chloro-2-(3-chlorophenoxy)aniline is the enzyme enoyl acyl carrier protein reductase (Pf) in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the type 2 fatty acid biosynthesis pathway of the rapidly growing malaria parasites .

Mode of Action

3-Chloro-2-(3-chlorophenoxy)aniline interacts with its target by inhibiting the action of the enzyme enoyl acyl carrier protein reductase (Pf) . This inhibition disrupts the fatty acid biosynthesis pathway, which is vital for the survival of the malaria parasite .

Biochemical Pathways

The affected biochemical pathway is the type 2 fatty acid biosynthesis pathway . The inhibition of the enzyme enoyl acyl carrier protein reductase (Pf) by 3-Chloro-2-(3-chlorophenoxy)aniline halts this pathway, leading to the death of the malaria parasite .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-Chloro-2-(3-chlorophenoxy)aniline were predicted using the PreADMET online prediction tool . The compound has high intestinal absorption (HIA) of over 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .

Result of Action

The result of the action of 3-Chloro-2-(3-chlorophenoxy)aniline is the death of the malaria parasite. The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites .

Action Environment

The action of 3-Chloro-2-(3-chlorophenoxy)aniline is influenced by various environmental factors.

生化分析

Biochemical Properties

3-Chloro-2-(3-chlorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 3-Chloro-2-(3-chlorophenoxy)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-Chloro-2-(3-chlorophenoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-(3-chlorophenoxy)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as upregulation of detoxification pathways.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(3-chlorophenoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-Chloro-2-(3-chlorophenoxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Chloro-2-(3-chlorophenoxy)aniline within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be actively transported into cells by specific transporters, leading to higher intracellular concentrations. These interactions can influence the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-Chloro-2-(3-chlorophenoxy)aniline is a key determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

属性

IUPAC Name |

3-chloro-2-(3-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFQGNXWPCPNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)